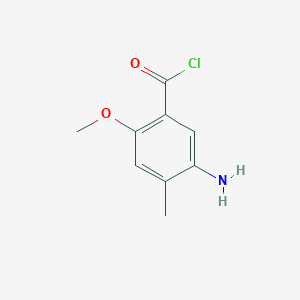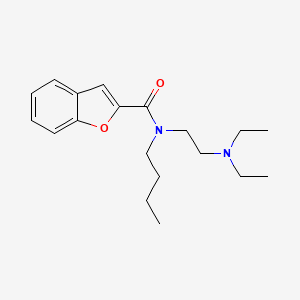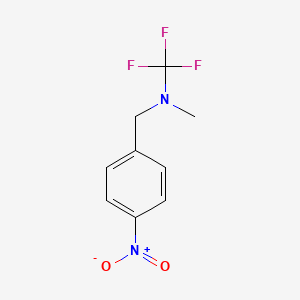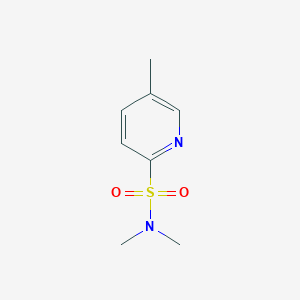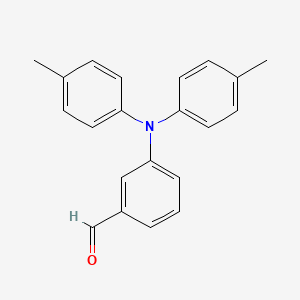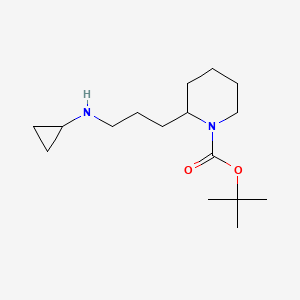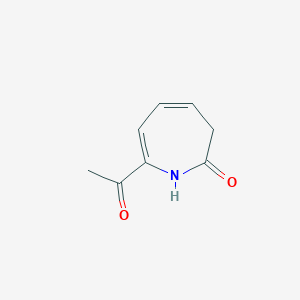
2H-Azepin-2-one, 7-acetyl-1,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Azepin-2-one, 7-acetyl-1,3-dihydro- is a heterocyclic compound that belongs to the azepine family. Azepines are seven-membered nitrogen-containing rings, which are of significant interest due to their diverse biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- can be achieved through various methods. One common approach involves the cyclization of ketoesters with primary amines under microwave-assisted conditions . Another method includes the metal-catalyzed intramolecular hydroamination of alkyne functions by amide moieties . These reactions typically require specific catalysts such as palladium or gold to facilitate the cyclization process .
Industrial Production Methods
Industrial production of azepine derivatives often involves one-pot synthesis methods, which are efficient and cost-effective. These methods include the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions . These approaches allow for the large-scale production of azepine derivatives with high yields and purity.
化学反应分析
Types of Reactions
2H-Azepin-2-one, 7-acetyl-1,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for hydroamination, gold catalysts for cyclization, and various oxidizing and reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield oxidized azepine derivatives, while reduction reactions produce reduced forms of the compound .
科学研究应用
2H-Azepin-2-one, 7-acetyl-1,3-dihydro- has a wide range of scientific research applications:
作用机制
The mechanism of action of 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it acts as a ligand-efficient pan-BET bromodomain inhibitor, binding simultaneously to both bromodomains . This interaction disrupts the acetyl-lysine histone protein-protein interaction, which is relevant in various disease mechanisms, including cancer .
相似化合物的比较
Similar Compounds
Similar compounds to 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- include:
1,3-Dihydro-2H-benzo[d]azepin-2-ones: These compounds are structurally analogous and exhibit similar biological activities.
Dibenzazepinones: These compounds are also used in medicinal chemistry and have comparable pharmacological properties.
Uniqueness
What sets 2H-Azepin-2-one, 7-acetyl-1,3-dihydro- apart is its specific acetyl group at the 7-position, which may confer unique biological activities and chemical reactivity compared to other azepine derivatives .
属性
CAS 编号 |
50407-21-1 |
|---|---|
分子式 |
C8H9NO2 |
分子量 |
151.16 g/mol |
IUPAC 名称 |
7-acetyl-1,3-dihydroazepin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-2-3-5-8(11)9-7/h2-4H,5H2,1H3,(H,9,11) |
InChI 键 |
NWNATBUKTHXFOT-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CCC(=O)N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


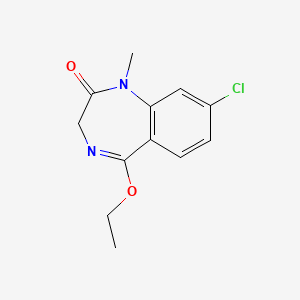

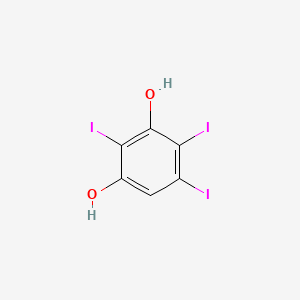

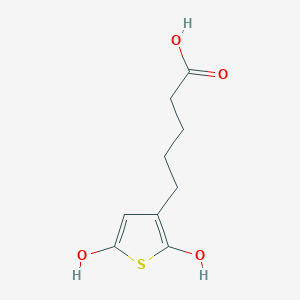

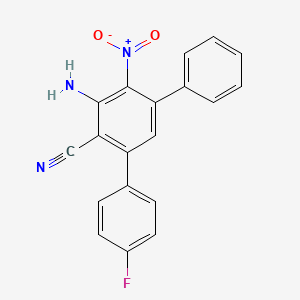
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
